molecular formula C18H16ClF3N2O B5345532 1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine

1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B5345532
M. Wt: 368.8 g/mol
InChI Key: ARAOHGAMIPHBPN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O/c19-15-5-7-16(8-6-15)23-9-11-24(12-10-23)17(25)13-1-3-14(4-2-13)18(20,21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOHGAMIPHBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves the reaction of 4-chlorophenylpiperazine with 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include:

  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight
  • Purification: Column chromatography or recrystallization

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, analgesic, or antipsychotic effects.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Interaction with neurotransmitter receptors, such as serotonin or dopamine receptors.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)piperazine
  • 4-(trifluoromethyl)benzoyl chloride
  • Other piperazine derivatives

Uniqueness

1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of both a chlorophenyl and a trifluoromethylbenzoyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.

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